2-Methoxy-2,4-diphenyl-3(2H)-furanone
Overview
Description
2-Methoxy-2,4-diphenyl-3(2H)-furanone, also known as this compound, is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Screening Assays
2-Methoxy-2,4-diphenyl-3(2H)-furanone has been utilized for fluorescent screening assays. One significant use is labeling collagen as a substrate to detect mammalian collagenase activity. This approach is notably advantageous for screening large sample numbers. The compound’s non-fluorescent nature, both as an unbound reagent and in hydrolysis products, enhances its suitability for such applications, offering a simple, efficient, and high-yield labeling process (O'Grady, Nethery, & Hunter, 1984).
Labeling of Proteins
The compound is also employed for the fluorescent labeling of proteins. When reacting with primary amino groups, it forms fluorescent products, useful for intense immunofluorescent staining. This methodology has demonstrated its effectiveness in various research contexts, highlighting its versatility in biological studies (Weigele, de Bernardo, & Leimgruber, 1973).
Chiroptical Properties Studies
It is used in studying chiroptical properties, particularly in forming chromophores with dipeptides and amino acids. This application is essential for understanding the absolute configuration and chiroptical characteristics of these biomolecules, contributing significantly to the field of stereochemistry (Toome & Wegrzynski, 1983).
Molecular Weight Estimation
This compound is employed in the estimation of molecular weights through polyacrylamide gel electrophoresis. Its use as a fluorescent label for proteins in this context has shown high sensitivity and precision, which is crucial for accurate molecular weight determination in biochemical research (Barger, White, Pace, Kemper, & Ragland, 1976).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-2,4-diphenylfuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-19-17(14-10-6-3-7-11-14)16(18)15(12-20-17)13-8-4-2-5-9-13/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWINLJDTOJSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=O)C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964867 | |
Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-57-0 | |
Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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